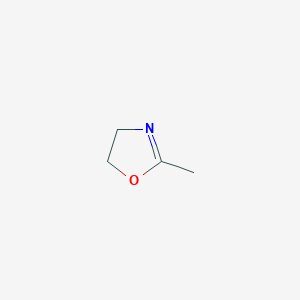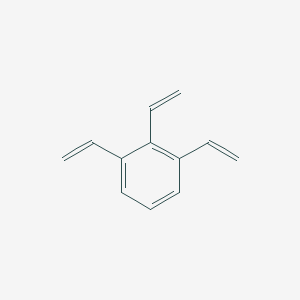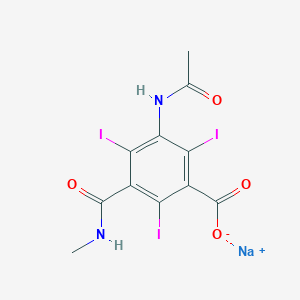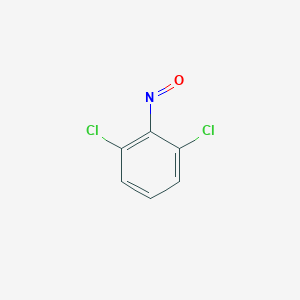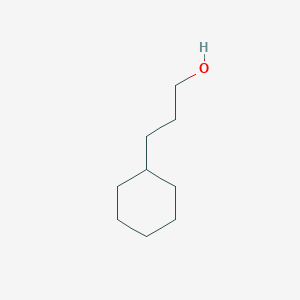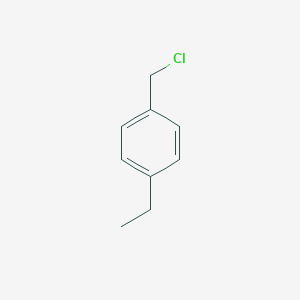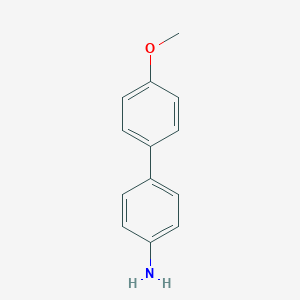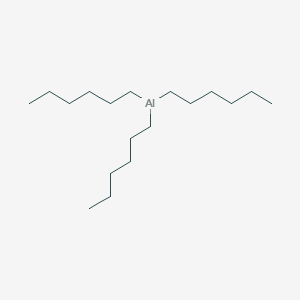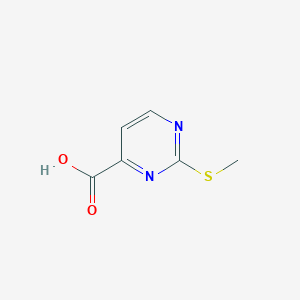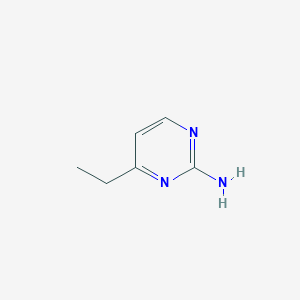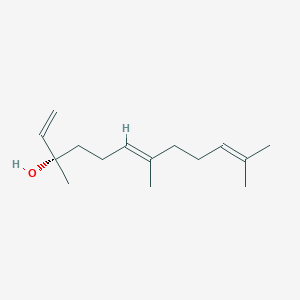
(3S,6E)-Nerolidol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S,6E)-Nerolidol, also known as peruviol, is a natural sesquiterpene alcohol that is found in the essential oils of many plants, including neroli, ginger, jasmine, and lavender. It has a pleasant floral scent and is commonly used in perfumes, cosmetics, and aromatherapy products. In recent years, (3S,6E)-Nerolidol has gained attention for its potential therapeutic properties, particularly in the field of medicine.
Aplicaciones Científicas De Investigación
Role in Insect Behavior : (3S,6E)-Nerolidol serves as an attractant and plays a pivotal role in the reproductive behavior of Cyclocephala paraguayensis beetles. It elicits aggregation, mating, and feeding behaviors in these beetles, indicating its significant ecological role (Favaris et al., 2020).
Pharmacological and Biological Activities : Nerolidol demonstrates a range of pharmacological and biological activities, making it a candidate for agricultural and medical applications. Its activities include anticholinesterasic, antioxidant, antinociceptive, anti-inflammatory, and anxiolytic properties. These findings suggest its potential in developing therapeutic drugs, especially for neurodegenerative diseases (Rusbene Bruno Fonseca de Carvalho et al., 2017).
Antileishmanial Activity : Nerolidol exhibits inhibitory effects against various Leishmania species. It disrupts isoprenoid biosynthesis in these parasites, indicating its potential as a natural alternative for treating leishmaniasis (Arruda et al., 2005).
Antibacterial Sensitization : Nerolidol can enhance the susceptibility of bacteria like Staphylococcus aureus and Escherichia coli to antibiotics. This sensitization effect is attributed to its ability to disrupt the cytoplasmic membrane, enhancing bacterial permeability (Brehm-Stecher & Johnson, 2003).
Potential in Cancer Therapy : Nerolidol shows promise in inhibiting the proliferation of leiomyoma cells, suggesting its potential therapeutic effect in treating uterine fibroids. Its mechanism involves ROS-induced DNA damage and G1 phase cell cycle arrest, mediated by the downregulation of the ATM/Akt pathway (Dong et al., 2021).
Antinociceptive and Anti-inflammatory Activity : Nerolidol exhibits antinociceptive and anti-inflammatory properties. Its mechanism involves the GABAergic system and suppression of proinflammatory cytokines like TNF-α and IL-1β (Fonsêca et al., 2016).
Fertility-Related Signaling in Termites : (3R,6E)-Nerolidol is a fertility-related volatile secreted by the queens of higher termites, playing a role in reproductive signaling. It is found on the queen's surface, in internal tissues, and in the haemolymph (Havlíčková et al., 2019).
Antischistosomal Activity : Nerolidol shows in vitro antiparasitic effects against Schistosoma mansoni, a causative agent of schistosomiasis. It causes death of the parasites and tegumental damage, suggesting its potential as an antischistosomal agent (Silva et al., 2014).
Propiedades
Número CAS |
1119-38-6 |
|---|---|
Nombre del producto |
(3S,6E)-Nerolidol |
Fórmula molecular |
C15H26O |
Peso molecular |
222.37 g/mol |
Nombre IUPAC |
(3S,6E)-3,7,11-trimethyldodeca-1,6,10-trien-3-ol |
InChI |
InChI=1S/C15H26O/c1-6-15(5,16)12-8-11-14(4)10-7-9-13(2)3/h6,9,11,16H,1,7-8,10,12H2,2-5H3/b14-11+/t15-/m1/s1 |
Clave InChI |
FQTLCLSUCSAZDY-ATGUSINASA-N |
SMILES isomérico |
CC(=CCC/C(=C/CC[C@@](C)(C=C)O)/C)C |
SMILES |
CC(=CCCC(=CCCC(C)(C=C)O)C)C |
SMILES canónico |
CC(=CCCC(=CCCC(C)(C=C)O)C)C |
Densidad |
0.872-0.879 |
Otros números CAS |
1119-38-6 142-50-7 7212-44-4 |
Descripción física |
Colourless or very pale straw-coloured oily liquid; Faint woody-floral, slightly rose apple aroma |
Pictogramas |
Irritant; Environmental Hazard |
Solubilidad |
Soluble in most fixed oils and propylene glycol; slightly soluble in water; insoluble in glycerol Soluble (in ethanol) |
Sinónimos |
3,7,11-trimethyl-1,6,10-dodecatrien-3-ol nerolidol nerolidol, (E)-isomer nerolidol, (S-(E))-isomer nerolidol, (S-(Z))-isomer nerolidol, (Z)-isomer peruviol |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



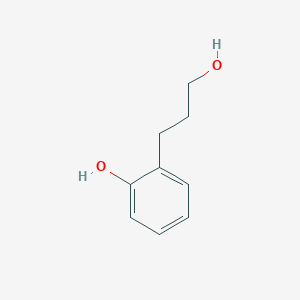
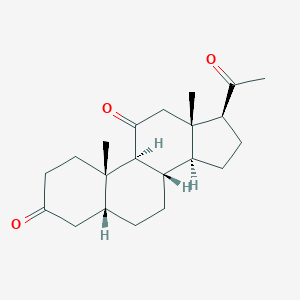
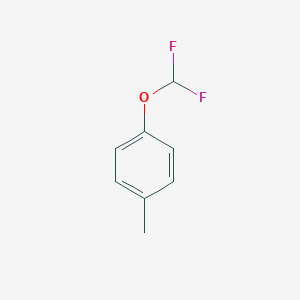
![Benzenesulfonic acid, [[4-[[4-(phenylimino)-2,5-cyclohexadien-1-ylidene][4-[(sulfophenyl)amino]phenyl]methyl]phenyl]amino]-](/img/structure/B73540.png)
